![molecular formula C19H16BrNO3 B2962604 1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 1797873-54-1](/img/structure/B2962604.png)
1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
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Description
The compound “1’-(2-Bromobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one” is a type of spirocyclic compound . Spirocyclic compounds are inherently highly 3-dimensional structures, defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .
Synthesis Analysis
The synthesis of a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . The versatility of the spiropiperidine scaffold in the context of library synthesis is exemplified by selective and sequential derivatisation of the amino and aryl bromide functional groups .Scientific Research Applications
- Benzofuran compounds exhibit promising anti-tumor properties. Research has shown that some derivatives, including F6443-4219, possess cytotoxic effects against cancer cells. Investigations into their mechanisms of action and potential as anti-cancer agents are ongoing .
- A novel macrocyclic benzofuran compound (similar to F6443-4219) has shown anti-HCV activity. This discovery highlights the potential of benzofuran derivatives in combating viral infections .
- Researchers have developed novel methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to create benzofuran rings with high yield and fewer side reactions .
Anti-Tumor Activity
Macrocyclic Benzofuran as Hepatitis C Drug Lead
Synthetic Methods and Complex Ring Construction
properties
IUPAC Name |
1'-(2-bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-16-8-4-2-6-14(16)17(22)21-11-9-19(10-12-21)15-7-3-1-5-13(15)18(23)24-19/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUNJTWCYKRMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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